![molecular formula C15H21NOS B1335372 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione CAS No. 14182-65-1](/img/structure/B1335372.png)

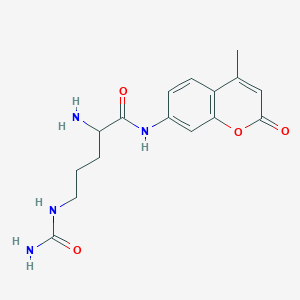

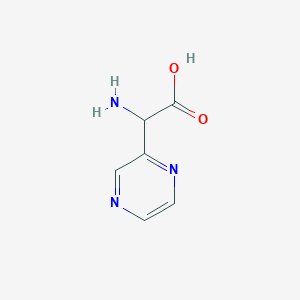

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

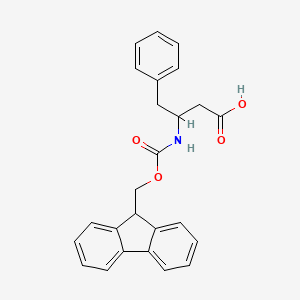

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione, often referred to as “Morpholinethione” or “MTE”, is a synthetic organic compound that has been studied for its potential applications in scientific research. Its chemical structure consists of a four-membered heterocyclic ring with an attached thione group and a propyl side chain. It has been studied for its ability to act as an antioxidant, a reducing agent, and a corrosion inhibitor. In addition, Morpholinethione has been investigated for its potential applications in biochemistry and physiology, including its ability to inhibit enzymes, modulate gene expression, and influence protein-protein interactions.

Scientific Research Applications

Antioxidant Potential

A study conducted by Drapak et al. (2019) explored the antioxidant properties of derivatives of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione. QSAR analysis indicated that factors like molecular volume, lipophilicity, polarization, and dipole moment significantly affect antioxidant activity. The study suggests that compounds with hydrophilic and reductive properties, as well as smaller molecular volume and surface area, exhibit higher antioxidant activity. This research aids in the theoretical design of new antioxidants (Drapak et al., 2019).

Synthesis and Biological Properties

Papoyan et al. (2011) researched the synthesis and biological properties of derivatives, noting pronounced anticonvulsive and peripheral n-cholinolytic activities. This study highlights the compound's potential in the development of treatments for neurological disorders (Papoyan et al., 2011).

Novel Synthesis Techniques

Zhang Lin-han (2010) demonstrated a novel microwave irradiation method for synthesizing 2-Biphenyl-4-yl-1-morpholin-4-ethanethione. This method offers an efficient and rapid synthesis approach, which is crucial for pharmaceutical and industrial applications (Zhang Lin-han, 2010).

Chemoenzymatic Synthesis

Borowiecki (2022) explored the chemoenzymatic synthesis of a novel ethereal analog of this compound, potentially powerful as an analgesic. This research presents a new pathway for synthesizing opiate-like substances with improved affinity and selectivity towards opioid receptors (Borowiecki, 2022).

properties

IUPAC Name |

1-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c1-12(2)14-5-3-13(4-6-14)11-15(18)16-7-9-17-10-8-16/h3-6,12H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWUJNKCRLWVMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)